molecular formula C22H30ClNO3 B13743579 Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride CAS No. 2075-04-9

Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride

Cat. No.: B13743579
CAS No.: 2075-04-9
M. Wt: 391.9 g/mol
InChI Key: GUXZXAZOIFWRFN-UHFFFAOYSA-N
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Description

Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of diethylaminoethyl, diphenyl, and alpha-ethyloxyacetate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diethylaminoethanol with diphenylacetic acid, followed by the introduction of an ethyloxyacetate group. The final step involves the conversion of the compound to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is employed in studies involving cell transfection and gene delivery due to its ability to interact with nucleic acids.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids, facilitating their delivery into cells. This interaction is mediated by the positively charged diethylaminoethyl group, which forms electrostatic bonds with the negatively charged phosphate backbone of nucleic acids. The compound’s ability to penetrate cell membranes and deliver genetic material makes it valuable in gene therapy and related applications.

Comparison with Similar Compounds

Similar Compounds

    Diethylaminoethyl dextran: A similar compound used in gene delivery and transfection studies.

    Diethylaminoethyl cellulose: Used as an adsorbent in chromatography and for detoxification purposes.

    Diethylaminoethanol: A precursor for various chemical commodities, including local anesthetics.

Uniqueness

Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with nucleic acids and facilitate their delivery into cells sets it apart from other similar compounds.

Properties

CAS No.

2075-04-9

Molecular Formula

C22H30ClNO3

Molecular Weight

391.9 g/mol

IUPAC Name

2-(2-ethoxy-2,2-diphenylacetyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C22H29NO3.ClH/c1-4-23(5-2)17-18-25-21(24)22(26-6-3,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H

InChI Key

GUXZXAZOIFWRFN-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC.[Cl-]

Origin of Product

United States

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